molecular formula C10H11N3 B2676210 2-Methyl-4-(1H-pyrazol-1-yl)aniline CAS No. 727993-37-5

2-Methyl-4-(1H-pyrazol-1-yl)aniline

カタログ番号: B2676210
CAS番号: 727993-37-5
分子量: 173.219
InChIキー: QJYXYKMDSQIDHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-(1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an aniline and a pyrazole ring in its structure imparts unique chemical properties that can be exploited in different scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1H-pyrazol-1-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with hydrazine derivatives under specific conditions. One common method includes the reduction of 2-methyl-4-nitroaniline to 2-methyl-4-aminophenylhydrazine, followed by cyclization with an appropriate aldehyde or ketone to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

化学反応の分析

Types of Reactions

2-Methyl-4-(1H-pyrazol-1-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 2-methyl-4-(1H-pyrazol-1-yl)aniline exhibit promising anticancer properties. For instance, compounds structurally related to this aniline derivative have been tested against various cancer cell lines, showing significant cytotoxic effects. In a study evaluating pyrazole derivatives, some compounds displayed IC50 values indicating effective inhibition of cell proliferation in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to modulate inflammatory pathways, and studies suggest that this compound could serve as a scaffold for developing new anti-inflammatory drugs. The structure allows for modifications that can enhance its pharmacological profile while reducing side effects .

Catalysis

Catalytic Applications
this compound has been explored as a ligand in coordination chemistry, facilitating various catalytic reactions. Its ability to stabilize transition metals makes it suitable for catalyzing reactions such as cross-coupling and oxidation processes. Research indicates that metal complexes formed with this compound can enhance reaction rates and selectivity in synthetic organic chemistry .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been studied for developing advanced materials with specific properties. Its functional groups allow for interaction with other monomers, leading to polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites .

Case Studies

Study Focus Area Findings
Bouabdallah et al. (2022)Anticancer ActivityDemonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Wei et al. (2022)Anti-inflammatory PropertiesIdentified potential anti-inflammatory mechanisms through modulation of cytokine release in vitro .
Recent Catalysis Research (2023)Catalytic ApplicationsShowed enhanced catalytic activity in Suzuki coupling reactions using metal complexes derived from this compound .

作用機序

The mechanism of action of 2-Methyl-4-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological functions. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function .

類似化合物との比較

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-4-(1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole and aniline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

2-Methyl-4-(1H-pyrazol-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4, featuring a pyrazole ring attached to an aniline structure. This configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this molecule have demonstrated potent inhibitory effects on cancer cell lines. A notable example includes:

CompoundCell LineIC50 (μM)
Compound 5aMCF-7 (breast cancer)1.88 ± 0.11
Compound 5aB16-F10 (melanoma)2.12 ± 0.15

These results suggest that the compound may function as a cyclin-dependent kinase (CDK) inhibitor, which is critical in regulating the cell cycle and could potentially halt tumor growth .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound and its derivatives have shown anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. A study highlighted:

CompoundCOX Inhibition (%)IC50 (μM)
Compound A85% at 10 μM0.07

This indicates that similar compounds can significantly reduce inflammation, making them potential candidates for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their biological targets. These studies provide insights into the conformational preferences and binding affinities of the compounds, which are essential for understanding their mechanisms of action.

Example Docking Results

A docking simulation performed with CDK2 revealed that certain derivatives of the compound bind effectively at the active site, suggesting a strong potential for inhibiting this kinase:

CompoundBinding Energy (kcal/mol)
Derivative X-9.5
Derivative Y-8.3

These findings support the hypothesis that these compounds can effectively inhibit CDK2 activity, contributing to their anticancer effects .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study: Breast Cancer Treatment
    • Objective : To evaluate the effectiveness of a pyrazole derivative in patients with advanced breast cancer.
    • Results : Patients receiving treatment exhibited a significant reduction in tumor size after three months, with minimal side effects reported.
  • Case Study: Inflammatory Disorders
    • Objective : Assessment of anti-inflammatory effects in patients with rheumatoid arthritis.
    • Results : Participants showed marked improvement in joint pain and swelling after administration of a pyrazole-based treatment over six weeks.

These case studies reinforce the potential therapeutic applications of this compound derivatives in oncology and inflammation management.

特性

IUPAC Name

2-methyl-4-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-9(3-4-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYXYKMDSQIDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727993-37-5
Record name 2-methyl-4-(1H-pyrazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of intermediate 82 (200 mg, 0.7 mmol), 1H-pyrazole (95 mg, 2 eq), CuI (133 mg, 1 eq), K2CO3 (290 mg, 2.1 eq) and (1R,2R)-diaminomethylcyclohexane (100 mg, 1 eq) in anh. NMP (1 mL), under N2, was heated at 150° C. for 6 hr. It was cooled down to r.t. and poured into water. EtOAc was added and the phases were separated. The aqueous layer was further extracted with EtOAc (2×10 mL). The combined organic extracts were dried over anh. Na2SO4, the solids were filtered and the solvent evaporated. The residue was purified by flash-chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound as a white solid (85.6 mg, 70%).
[Compound]
Name
intermediate 82
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
133 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。